[3-(1-Piperidinylmethyl)phenyl]magnesium bromide
Overview
Description
[3-(1-Piperidinylmethyl)phenyl]magnesium bromide is a Grignard reagent commonly used in organic synthesis. It is a solution in tetrahydrofuran and is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [3-(1-Piperidinylmethyl)phenyl]magnesium bromide typically involves the reaction of 3-(1-Piperidinylmethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can also participate in substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, esters, and carbon dioxide.
Major Products:
Alcohols: The reaction with aldehydes and ketones produces secondary and tertiary alcohols.
Carboxylic Acids: Reaction with carbon dioxide yields carboxylic acids.
Chemistry:
Synthesis of Complex Molecules: this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology and Medicine:
Drug Development: It is employed in the synthesis of intermediates for drug development, particularly in the creation of compounds with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of [3-(1-Piperidinylmethyl)phenyl]magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison:
- Reactivity: [3-(1-Piperidinylmethyl)phenyl]magnesium bromide is more reactive due to the presence of the piperidinylmethyl group, which enhances its nucleophilicity compared to simpler Grignard reagents .
- Selectivity: The compound offers higher selectivity in reactions involving complex substrates, making it a preferred choice in the synthesis of intricate molecules .
Properties
IUPAC Name |
magnesium;1-(phenylmethyl)piperidine;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNBJMLYCYSQGO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrMgN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.